

# Spectroscopic data of 1,4-Phenylenediacetonitrile ( $^1\text{H}$ NMR, $^{13}\text{C}$ NMR, IR)

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## Compound of Interest

Compound Name: 1,4-Phenylenediacetonitrile

Cat. No.: B1346891

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## A Comprehensive Spectroscopic Guide to 1,4-Phenylenediacetonitrile

This technical guide provides an in-depth analysis of the spectroscopic data for **1,4-phenylenediacetonitrile**, a key building block in the synthesis of various organic materials and pharmaceutical compounds.[1] The structural elucidation of this molecule is paramount for its application, and this document offers a detailed examination of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectra. The following sections are designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the spectroscopic characteristics of this compound, grounded in fundamental principles and supported by experimental data.

## Molecular Structure and Symmetry

**1,4-Phenylenediacetonitrile**, also known as p-xylylene dicyanide, possesses a highly symmetrical structure.[2] This symmetry is a critical factor in interpreting its spectroscopic data, as it dictates the number and type of signals observed in the NMR spectra. The molecule consists of a central benzene ring substituted at the para positions with two cyanomethyl ( $-\text{CH}_2\text{CN}$ ) groups.

Figure 1: Molecular Structure of **1,4-Phenylenediacetonitrile**.

## $^1\text{H}$ NMR Spectroscopy

Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. Due to the symmetry of **1,4-phenylenediacetonitrile**, a simplified  $^1\text{H}$  NMR spectrum is expected.

## Experimental Data

The  $^1\text{H}$  NMR spectrum of **1,4-phenylenediacetonitrile** is typically recorded in a deuterated solvent such as chloroform-d ( $\text{CDCl}_3$ ).<sup>[3]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.37	Singlet	4H	Aromatic protons (Ar-H)
~3.75	Singlet	4H	Methylene protons (-CH <sub>2</sub> -)

Note: Chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

## Interpretation and Rationale

The presence of only two signals in the  $^1\text{H}$  NMR spectrum is a direct consequence of the molecule's  $\text{C}_{2h}$  symmetry.

- Aromatic Protons (Ar-H):** The four protons on the benzene ring are chemically equivalent due to the para-substitution. This equivalence results in a single resonance, which appears as a singlet at approximately 7.37 ppm.<sup>[4]</sup> The downfield chemical shift is characteristic of protons attached to an aromatic ring, where they are deshielded by the ring current effect.
- Methylene Protons (-CH<sub>2</sub>-):** The four protons of the two methylene groups are also chemically equivalent. They give rise to a single singlet at around 3.75 ppm. The proximity of the electron-withdrawing cyano group (-CN) causes a downfield shift compared to typical alkyl protons. The absence of coupling (a singlet) indicates that there are no adjacent, non-equivalent protons.

Figure 2: Correlation of  $^1\text{H}$  NMR signals to the molecular structure.

## $^{13}\text{C}$ NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR) spectroscopy provides information about the carbon skeleton of a molecule. Similar to the  $^1\text{H}$  NMR, the symmetry of **1,4-phenylenediacetonitrile** simplifies its  $^{13}\text{C}$  NMR spectrum.

## Experimental Data

The  $^{13}\text{C}$  NMR spectrum is also typically recorded in  $\text{CDCl}_3$ .<sup>[5]</sup>

Chemical Shift ( $\delta$ ) ppm	Assignment
~131.0	Aromatic C-H
~129.5	Aromatic C-CH <sub>2</sub> CN (quaternary)
~117.5	Nitrile Carbon (-C $\equiv$ N)
~23.0	Methylene Carbon (-CH <sub>2</sub> )

Note: These are approximate chemical shifts and can vary.

## Interpretation and Rationale

The  $^{13}\text{C}$  NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

- Aromatic Carbons:** Due to symmetry, the four aromatic CH carbons are equivalent, giving a single peak around 131.0 ppm. The two quaternary aromatic carbons, to which the cyanomethyl groups are attached, are also equivalent and appear as a separate signal around 129.5 ppm.<sup>[4]</sup>
- Nitrile Carbon (-C $\equiv$ N):** The two carbons of the cyano groups are equivalent and resonate at approximately 117.5 ppm. This chemical shift is characteristic of a nitrile carbon.
- Methylene Carbon (-CH<sub>2</sub>-):** The two methylene carbons are equivalent and show a signal in the aliphatic region, around 23.0 ppm.

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## Experimental Data

The IR spectrum is often obtained from a sample prepared as a KBr disc or a Nujol mull.[\[3\]](#)[\[6\]](#)[\[7\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2920	Medium	Aliphatic C-H stretch
~2250	Strong	C≡N stretch (nitrile)
~1615, 1510	Medium-Strong	C=C stretch (aromatic ring)
~820	Strong	C-H out-of-plane bend (para-disubstituted)

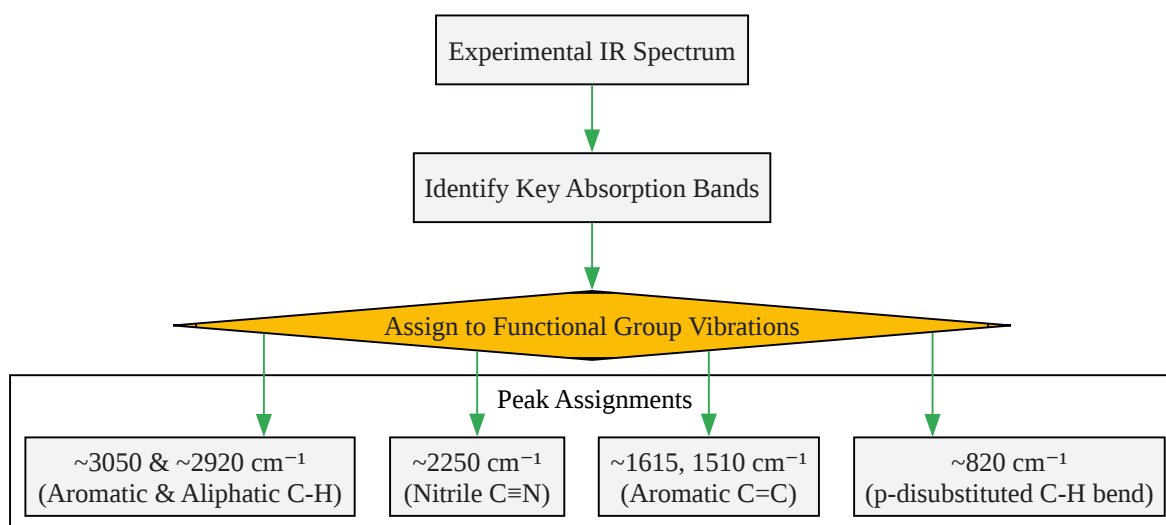
Note: Peak positions and intensities are approximate.

## Interpretation and Rationale

The key absorption bands in the IR spectrum of **1,4-phenylenediacetonitrile** confirm the presence of its characteristic functional groups.

- **C-H Stretching:** The absorptions above 3000 cm<sup>-1</sup> are characteristic of C-H stretching vibrations in the aromatic ring.[\[8\]](#) The bands just below 3000 cm<sup>-1</sup> are due to the C-H stretching of the methylene groups.
- **Nitrile Stretch (C≡N):** A strong, sharp absorption band around 2250 cm<sup>-1</sup> is a definitive indicator of the nitrile functional group.[\[9\]](#) The intensity of this band is due to the large change in dipole moment during the stretching vibration.
- **Aromatic C=C Stretching:** The absorptions in the 1615-1510 cm<sup>-1</sup> region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

- Out-of-Plane Bending: The strong band around  $820\text{ cm}^{-1}$  is characteristic of the out-of-plane C-H bending vibration for a 1,4-disubstituted (para) benzene ring. This is a very useful diagnostic peak for determining the substitution pattern of the aromatic ring.



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Figure 3: Workflow for the interpretation of the IR spectrum.

## Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental procedures are essential.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve approximately 10-20 mg of **1,4-phenylenediacetonitrile** in about 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.

- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to approximately 15 ppm.
  - Use a pulse angle of 30-45 degrees.
  - Set the relaxation delay to at least 1 second.
  - Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Use a proton-decoupled sequence.
  - Set the spectral width to approximately 220 ppm.
  - Use a pulse angle of 45-60 degrees.
  - Set the relaxation delay to 2-5 seconds.
  - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

## Infrared (IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
  - Grind a small amount (1-2 mg) of **1,4-phenylenediacetonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
  - Acquire a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder.
  - Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

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